molecular formula C11H10O6 B142682 2,4-Diacetoxy-6-hydroxybenzaldehyde CAS No. 164329-24-2

2,4-Diacetoxy-6-hydroxybenzaldehyde

Cat. No. B142682
M. Wt: 238.19 g/mol
InChI Key: IULYROKRCRZRES-UHFFFAOYSA-N
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Patent
US08513395B2

Procedure details

2,4,6-Trihydroxybenzaldehyde (4) (4.62 g, 30 mmol), acetic anhydride (6.13 g, 60 mmol) and a catalytic amount of N,N-dimethylaminopyridine (DMAP) in dry ethyl acetate (EtOAc) (100 mL) were refluxed overnight. The reaction mixture was filtrated, water (50 mL) was added and the water phase extracted with EtOAc (4×25 mL). The combined organic phases were washed with water (2×25 mL) and dried (MgSO4). The crude product was recrystallized from 1,2-dimethoxyethane (DME) to give the titled compound as white crystals, m.p. 103-105° C. Yield 4.3 g. (60%). 1H NMR (300 MHz, CDCl3): δ=2.29 (3H, s), 2.36 (3H, s), 6.61 (1H, s), 6.63 (1H, s), 10.04 (1H, s), 11.77 (1H, s); 13C NMR (75 MHz): δ=20.6 (CH3), 21.0 (CH3), 107.6 (CH), 108.1 (CH), 111.0 (C), 153.5 (C), 157.2 (C), 163.9 (C), 169.7 (C═O), 168.1 (C═O), 191.8 (HCO).
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].[C:12](OC(=O)C)(=[O:14])[CH3:13].[C:19](OCC)(=[O:21])[CH3:20]>>[C:12]([O:1][C:2]1[CH:9]=[C:8]([O:10][C:19](=[O:21])[CH3:20])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
4.62 g
Type
reactant
Smiles
OC1=C(C=O)C(=CC(=C1)O)O
Name
Quantity
6.13 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
ADDITION
Type
ADDITION
Details
water (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the water phase extracted with EtOAc (4×25 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from 1,2-dimethoxyethane (DME)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=O)C(=CC(=C1)OC(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.